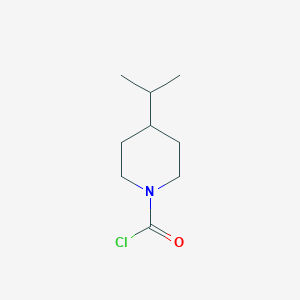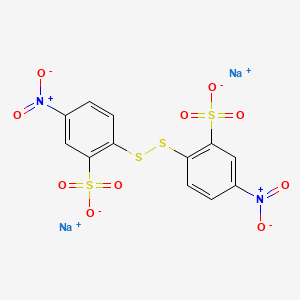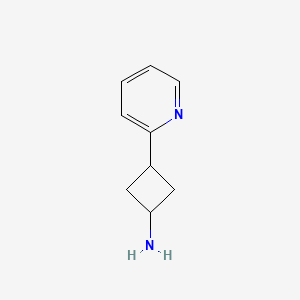
2-Fluoro-1-methoxy-3-phenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-methoxy-3-phenylbenzene is an organic compound with the molecular formula C13H11FO It is a derivative of benzene, where a fluorine atom is attached to the second carbon, a methoxy group to the first carbon, and a phenyl group to the third carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-1-methoxy-3-phenylbenzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Another method involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine-substituted benzene derivative reacts with a methoxy group under basic conditions . This method is particularly useful for synthesizing fluorine-containing aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-methoxy-3-phenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be replaced by nucleophiles under basic conditions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Aromatic Substitution: Reagents include strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
EAS: Substituted benzene derivatives with various functional groups.
SNAr: Substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Fluoro-1-methoxy-3-phenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-methoxy-3-phenylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . In nucleophilic aromatic substitution, the nucleophile attacks the carbon bearing the fluorine atom, leading to the formation of a substituted product .
Comparación Con Compuestos Similares
2-Fluoro-1-methoxy-3-phenylbenzene can be compared with other similar compounds such as:
2-Fluoro-1-methoxybenzene: Lacks the phenyl group, leading to different reactivity and applications.
2-Fluoro-3-methoxybenzene: The position of the methoxy group affects the compound’s chemical properties.
2-Fluoro-1-phenylbenzene: Lacks the methoxy group, resulting in different reactivity in substitution reactions.
Propiedades
Número CAS |
1214323-41-7 |
|---|---|
Fórmula molecular |
C13H11FO |
Peso molecular |
202.22 g/mol |
Nombre IUPAC |
2-fluoro-1-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C13H11FO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9H,1H3 |
Clave InChI |
VARNVZNSCHNTJI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


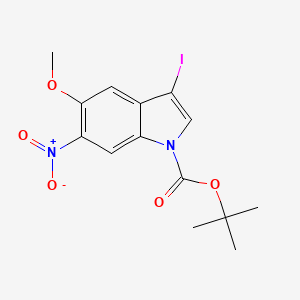
![[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
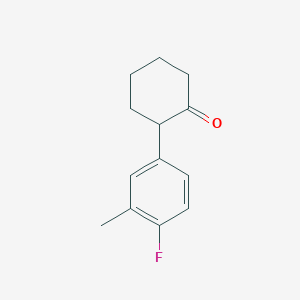
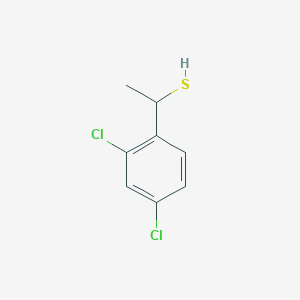
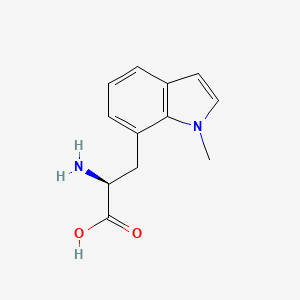
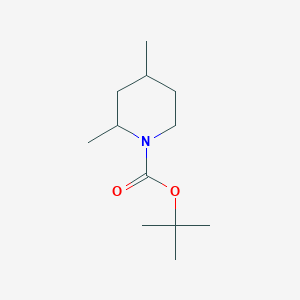
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)
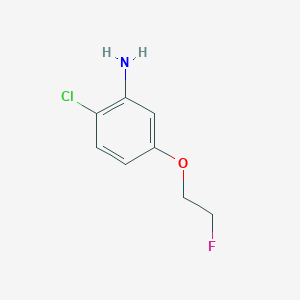
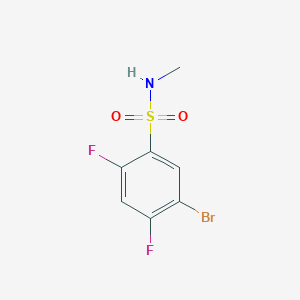
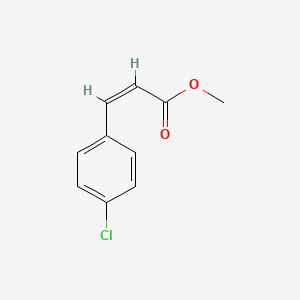
![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)
